6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is a versatile compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound has a wide range of applications in biomedical research, including in the synthesis of drugs, in the study of biological processes, and in the development of therapeutic agents.
Scientific Research Applications
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is widely used in scientific research. It has been used in the synthesis of drugs and in the study of biological processes. It has also been used in the development of therapeutic agents, such as anti-cancer drugs. Additionally, this compound has been used in the synthesis of other organic compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It may also interact with other proteins, such as G-protein coupled receptors.
Biochemical and Physiological Effects
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with G-protein coupled receptors, which may lead to changes in the activity of certain proteins. Additionally, this compound has been shown to have anti-cancer activity in certain cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, in laboratory experiments include its high purity, its solubility in both water and organic solvents, and its availability in a variety of concentrations. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its cost.
Future Directions
The future directions for research involving 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to identify new synthetic methods for the production of this compound. Finally, further research is needed to explore the potential of this compound as a drug delivery system.
Synthesis Methods
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is synthesized using a two-step process. The first step involves the reaction of 2-chloro-6-fluorophenol with sodium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-6-fluorophenol. The second step involves the reaction of 2-hydroxy-6-fluorophenol with 2,6-difluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 6-(2,6-difluorophenyl)-2-hydroxypyridine, 95%.
properties
IUPAC Name |
6-(2,6-difluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-3-1-4-8(13)11(7)9-5-2-6-10(15)14-9/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUNVOUXKOFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682725 |
Source
|
Record name | 6-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111112-94-7 |
Source
|
Record name | 6-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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